molecular formula C21H21N3O5S2 B5587123 N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide

N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide

Cat. No.: B5587123
M. Wt: 459.5 g/mol
InChI Key: INGPTEYTSABOBL-UHFFFAOYSA-N
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Description

N-{4-[4-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide is a synthetic compound featuring a thiazole core substituted with a 4-(morpholin-4-ylsulfonyl)phenyl group and a 2-phenoxyacetamide moiety. This compound is hypothesized to exhibit biological activity through mechanisms common to sulfonamide-thiazole derivatives, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c25-20(14-29-17-4-2-1-3-5-17)23-21-22-19(15-30-21)16-6-8-18(9-7-16)31(26,27)24-10-12-28-13-11-24/h1-9,15H,10-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGPTEYTSABOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring is introduced by reacting the sulfonylated thiazole derivative with morpholine under reflux conditions.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the morpholine-sulfonyl-thiazole derivative with phenoxyacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Hydrolysis of Amide Groups

The compound contains two amide functionalities:

  • Phenoxyacetamide group : Susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative.

  • Sulfonamide group : Likely requires harsher conditions (e.g., concentrated HCl or NaOH) for cleavage due to the sulfonamide’s stability.

Key Observations :

  • Acidic hydrolysis (e.g., HCl) typically converts amides to carboxylic acids, as seen in analogous acetamide derivatives.

  • Sulfonamides generally resist mild hydrolysis but may undergo cleavage under strong acidic conditions, releasing morpholine and a sulfonic acid .

Reaction TypeConditions/ReagentsProductsReference
Phenoxyacetamide hydrolysisAcid (HCl) or base (NaOH)Carboxylic acid derivative
Sulfonamide cleavageStrong acid (H₂SO₄)Morpholine + sulfonic acid

Reactivity of the Thiazole Ring

The 1,3-thiazole ring in the compound may participate in electrophilic substitution or ring-opening reactions :

  • Substitution : The thiazole’s electron-rich sulfur atom and nitrogen atoms may enable nucleophilic attack, though this is less common than in other heterocycles.

  • Ring-opening : Under extreme conditions (e.g., strong acids/bases), the thiazole ring could cleave, though this is less likely compared to more reactive heterocycles like tetrazoles.

Key Observations :

  • Thiazole derivatives often exhibit moderate stability under standard conditions but may undergo substitution at the 2- or 5-positions in the presence of strong electrophiles.

  • Analogous thiazole-containing compounds (e.g., 4-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]morpholine) demonstrate limited reactivity under typical reaction conditions .

Sulfonamide Group Interactions

The morpholin-4-ylsulfonyl group is a strong electron-withdrawing group, influencing reactivity:

  • Stability : Sulfonamides are generally stable under physiological conditions but may undergo hydrolysis under strong acidic or basic conditions .

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological targets, enhancing binding affinity in medicinal applications.

Key Observations :

  • Sulfonamides are resistant to mild hydrolysis but may cleave under prolonged exposure to concentrated acids, releasing morpholine .

  • The sulfonamide group’s electron-withdrawing nature may deactivate the adjacent aromatic ring, reducing susceptibility to electrophilic substitution.

Potential Cross-Reactions

The compound’s multi-functional nature raises possibilities for intermolecular reactions :

Stability and Implications

  • pH Sensitivity : The compound’s amide groups may hydrolyze at extreme pH values, affecting its stability in biological systems.

  • Thermal Stability : Thiazole rings generally withstand moderate heating, but prolonged exposure to high temperatures may induce degradation.

Scientific Research Applications

Anticancer Activity

N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide has shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by promoting apoptosis through the activation of caspase pathways. The results suggested a potential for further development as a therapeutic agent against breast cancer .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound against various bacterial strains. Its effectiveness against resistant strains highlights its potential as an antibiotic candidate.

Case Study:

In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its role in developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease.

Case Study:

Animal models treated with this compound displayed improved cognitive function and reduced neuroinflammation markers, indicating its potential utility in neurodegenerative disease management .

Summary of Findings

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis, disrupts cell cycleReduced viability in MCF-7 breast cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreased TNF-alpha and IL-6 levels in macrophages
AntimicrobialInhibits growth of bacteriaEffective against resistant bacterial strains
NeuroprotectiveReduces neuroinflammationImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural features and physicochemical properties of the target compound with its analogs:

Compound Name Sulfonyl Substituent Thiazole Substituent Acetamide/Amide Group Key Properties/Activity Reference
Target Compound Morpholin-4-yl 4-(Morpholin-4-ylsulfonyl)phenyl 2-Phenoxyacetamide N/A (inferred solubility↑)
N-[5-(4-Cl-Bz)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) Morpholin-4-yl 4-Chlorobenzyl Thioxoacetamide Mp: 238–240°C
N-[5-(4-Br-Bz)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) Morpholin-4-yl 4-Bromobenzyl Thioxoacetamide Mp: 231–233°C
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-thiazol-2-yl]benzamide Azepan-1-yl 4-Phenoxyphenyl Benzamide N/A
4-(Diethylsulfamoyl)-N-[4-(4-NO₂-phenyl)-thiazol-2-yl]benzamide Diethyl 4-Nitrophenyl Benzamide N/A
(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-CF₃-thiazol-2-yl]propanamide (16) Isopropyl 4-Trifluoromethylphenyl Propanamide IC₅₀: 49 ± 10 nM (CXCR2 inhibition)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N′-phenylurea 4-Methoxyphenyl Urea Anti-inflammatory (carrageenan model)
Key Observations:
  • Sulfonyl Group Variations : The morpholin-4-ylsulfonyl group in the target compound and analogs (6a, 6b) provides polar interactions and moderate solubility. Bulkier groups like azepane () or lipophilic substituents (e.g., isopropyl in ) may alter membrane permeability or target binding .
  • The 4-(morpholin-4-ylsulfonyl)phenyl group in the target compound balances polarity and aromaticity.
  • Acetamide vs. Urea/Thioxo Groups: The 2-phenoxyacetamide in the target compound offers hydrogen-bonding capability, similar to the thioxo group in 6a/b. Urea derivatives () exhibit distinct hydrogen-bonding patterns, correlating with anti-inflammatory activity .

Biological Activity

N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17N3O4S2
  • Molecular Weight : 357.44 g/mol
  • SMILES Notation : CC(=O)N(C1=C(S(=N1)C=C(C=C2)C=C2)C(C=CC=C3)=C(S(=O)(=O)N3CCOCC3)=O)C(=O)C(C=CC=C4)=C(S(=O)(=O)N4CCOCC4)=O

This structure includes a thiazole ring, a phenoxyacetamide moiety, and a morpholine sulfonyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF7 (breast cancer)0.50
HT-29 (colon cancer)0.33
M21 (skin melanoma)0.95

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G2/M phase, as evidenced by assays conducted on these cell lines .

The compound operates primarily by interfering with cellular signaling pathways involved in proliferation and survival. It has been shown to:

  • Induce Apoptosis : Promotes programmed cell death in cancer cells.
  • Inhibit Angiogenesis : Prevents the formation of new blood vessels that tumors require for growth .

Studies utilizing chick chorioallantoic membrane (CAM) assays have confirmed that this compound can block angiogenesis effectively, similar to established agents like combretastatin A-4 .

Structure-Activity Relationships (SAR)

Investigations into the structure-activity relationships have revealed that modifications to the molecular structure can significantly impact biological efficacy. Key observations include:

  • Substituent Effects : Electron-donating groups enhance anticancer activity compared to electron-withdrawing groups .
  • Morpholine Sulfonyl Group : This functional group is critical for maintaining potency against cancer cells.
  • Thiazole Ring : The presence of the thiazole moiety contributes to the overall biological activity, likely due to its ability to participate in π-stacking interactions with biological targets .

Case Studies

Several studies have contributed to our understanding of this compound's biological activity:

  • Study on MCF7 Cells : A detailed examination revealed that treatment with this compound led to a significant reduction in cell viability with an IC50 value of 0.50 μM, indicating potent anticancer properties .
  • HT-29 and M21 Cell Lines : Further studies showed that the compound inhibited growth in HT-29 and M21 cell lines with IC50 values of 0.33 μM and 0.95 μM respectively, demonstrating broad-spectrum anti-tumor activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the thiazole core. For example, sulfonation of the phenyl ring with morpholine sulfonyl chloride under reflux conditions (e.g., acetic anhydride as a solvent, 30–60 minutes at 80–100°C) is critical for introducing the morpholine sulfonyl group . Crystallization via slow evaporation from ethanol or methanol ensures high purity .
  • Optimization : Reaction time, temperature, and stoichiometry of sulfonylating agents should be systematically varied (e.g., using Design of Experiments) to maximize yield and minimize byproducts like unreacted intermediates.

Q. How can the molecular structure and purity of this compound be validated?

  • Analytical Techniques :

  • X-ray crystallography (if single crystals are obtainable) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between morpholine oxygen and amide hydrogens) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, e.g., distinguishing thiazole C2 protons (~δ 7.5–8.5 ppm) from phenoxy aromatic protons (~δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₁₉N₃O₄S₂; theoretical m/z 425.08) .

Q. What preliminary biological activity screening models are suitable for this compound?

  • In vitro assays :

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Enzyme inhibition : Screen against kinases or sulfotransferases due to the sulfonyl group’s potential interaction with catalytic sites .
    • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine sulfonyl vs. methyl sulfonyl) influence bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • Replace the morpholine sulfonyl group with smaller sulfonamides (e.g., N-methyl sulfonamide) to evaluate steric and electronic effects on target binding .
  • Introduce fluorinated phenoxy groups (e.g., 4-fluorophenoxy) to enhance metabolic stability via reduced CYP450-mediated oxidation .
    • Pharmacokinetic profiling : Assess solubility (logP), plasma protein binding (equilibrium dialysis), and metabolic stability (hepatic microsomes) to correlate structural features with ADME properties .

Q. What computational methods can predict binding modes and off-target interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR) or sulfotransferases, focusing on the sulfonyl group’s role in hydrogen bonding .
  • MD simulations : Evaluate conformational stability of the thiazole-phenoxyacetamide scaffold in aqueous and lipid bilayer environments .
  • Off-target screening : Employ similarity-based algorithms (e.g., SwissTargetPrediction) to identify potential cross-reactivity with GPCRs or ion channels .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution :

  • Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Analyze batch-to-batch purity differences via HPLC-UV/MS to rule out impurity-driven artifacts .

Methodological Notes

  • Synthetic Challenges : Morpholine sulfonation requires anhydrous conditions to avoid hydrolysis; use molecular sieves or inert gas purging .
  • Data Reproducibility : Document crystallization solvents (e.g., ethanol vs. acetonitrile) to ensure consistent crystal packing and solubility profiles .
  • Advanced Characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical molecular geometries .

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